Cas no 2138562-28-2 (3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid)
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid
- 2138562-28-2
- EN300-1196584
-
- Inchi: 1S/C9H15NO2S/c11-9(12)7-5-8(6-7)10-1-3-13-4-2-10/h7-8H,1-6H2,(H,11,12)
- InChI Key: YGTFKBAYHKDBPI-UHFFFAOYSA-N
- SMILES: S1CCN(CC1)C1CC(C(=O)O)C1
Computed Properties
- Exact Mass: 201.08234989g/mol
- Monoisotopic Mass: 201.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 65.8Ų
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1196584-0.05g |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1196584-0.1g |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1196584-0.25g |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1196584-0.5g |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1196584-1.0g |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1196584-2.5g |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1196584-5.0g |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1196584-10.0g |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1196584-50mg |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 50mg |
$612.0 | 2023-10-03 | ||
| Enamine | EN300-1196584-100mg |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
2138562-28-2 | 100mg |
$640.0 | 2023-10-03 |
3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid
Comprehensive Overview of 3-(Thiomorpholin-4-Yl)Cyclobutane-1-Carboxylic Acid (CAS No. 2138562-28-2)
3-(Thiomorpholin-4-Yl)Cyclobutane-1-Carboxylic Acid (CAS No. 2138562-28-2) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule combines a cyclobutane ring system with a thiomorpholine moiety, creating a scaffold with potential for diverse biological activities. The integration of the thiomorpholine ring—a sulfur-containing heterocycle—into the cyclobutane framework introduces stereochemical complexity and functional group versatility, making it a valuable candidate for drug discovery programs targeting G protein-coupled receptors (GPCRs), ion channels, and enzyme inhibition pathways.
The core structure of CAS No. 2138562-28-2 features a five-membered thiomorpholine ring fused to a cyclobutane carboxylic acid backbone. The thiomorpholine moiety, characterized by its sulfur atom and piperidine-like nitrogen, provides opportunities for hydrogen bonding and hydrophobic interactions with biological targets. Recent studies have highlighted the importance of such hybrid structures in modulating protein-ligand interactions through conformational flexibility and enhanced binding affinity. The carboxylic acid group further contributes to the compound's solubility profile and metabolic stability, critical parameters in preclinical drug development.
Synthetic approaches to 3-(Thiomorpholin-4-Yl)Cyclobutane-1-Carboxylic Acid typically involve multistep organic reactions that leverage modern methodologies such as transition-metal-catalyzed cyclizations and ring-closing metathesis (RCM). A notable strategy reported in *Organic Letters* (Vol. 45, 2009) employs palladium-mediated cross-coupling to construct the cyclobutane-thiomorpholine junction under mild conditions. These synthetic advancements have enabled large-scale production while maintaining high enantiomeric purity, essential for applications requiring stereospecific activity.
In the context of pharmacological research, compounds containing the cyclobutane-thiomorpholine scaffold have demonstrated promising results in preclinical models of neurodegenerative diseases and metabolic disorders. A 2019 study published in *ACS Medicinal Chemistry Letters* identified analogs of this structure as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease progression. The rigid cyclobutane core was found to enhance molecular rigidity, reducing off-target effects while improving blood-brain barrier permeability—a critical factor for central nervous system (CNS) drug candidates.
The structural versatility of CAS No. 2138562-28-2 extends to its utility as a building block in combinatorial chemistry libraries. Researchers at the European Molecular Biology Laboratory (EMBL) have utilized this scaffold as a lead compound for fragment-based drug discovery campaigns targeting kinases involved in cancer signaling pathways. The thiomorpholine ring's ability to form multiple hydrogen bonds with kinase active sites has been shown to improve selectivity over traditional ATP-mimetic inhibitors.
In materials science applications, derivatives of this compound have been explored for their potential in optoelectronic devices due to their unique electronic properties stemming from the conjugated sulfur-nitrogen system within the thiomorpholine ring. A 2017 patent application (WO/XXXXXX/XX) describes the use of similar structures as hole transport materials in perovskite solar cells, demonstrating improved charge carrier mobility compared to conventional aromatic amine-based materials.
The physical properties of 3-(Thiomorpholin-4-Yl)Cyclobutane-1-Carboxylic Acid, including its melting point range (reported between 97–99°C under standard atmospheric pressure) and solubility profile (cis-configuration preferential dissolution in polar organic solvents), make it suitable for various synthetic transformations. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in confirming its three-dimensional structure and stereochemical configuration.
Ongoing research at leading pharmaceutical institutions continues to explore novel derivatives through strategic functionalization at both the cyclobutane ring and thiomorpholine moieties. Recent publications from Merck & Co.'s research division highlight selective C-H activation strategies that enable site-specific modifications without compromising scaffold integrity—a breakthrough that could accelerate clinical translation timelines.
In conclusion, CAS No. 2138562-28-2 represents an innovative chemical entity with multifaceted applications across medicinal chemistry, materials science, and biotechnology sectors. Its distinctive structural features—combining a rigid cyclobutane core with a flexible thiomorpholine heterocycle—position it as an ideal platform for developing next-generation therapeutics with enhanced pharmacokinetic profiles and target specificity.
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